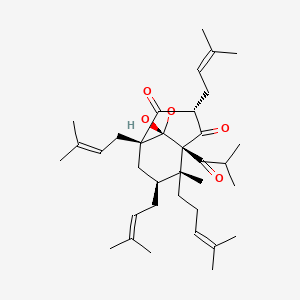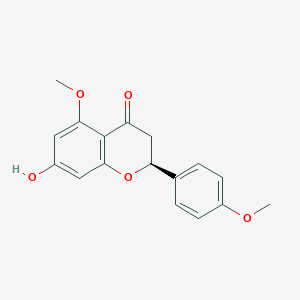
Danshenol C
Overview
Description
Mechanism of Action
Danshenol C is a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza . This article aims to elucidate the molecular mechanism underlying the action of this compound.
Target of Action
The primary targets of this compound include MAPK14, CASP3, MAPK8, and STAT3 . These targets are significant constituents among the gene targets investigated . They play crucial roles in various cellular processes, including inflammation and apoptosis .
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. For instance, the mRNA expressions of MAPK8 (JNK1), MAPK14 (P38), and STAT3 were significantly decreased after this compound treatment, while the mRNA expression of CASP3 was significantly increased .
Biochemical Pathways
This compound modulates crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT signaling, and TNF signaling pathways . This regulation is mediated through the modulation of core targets such as STAT3, MAPK14, MAPK8, CASP3, and others .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Western blot showed that protein expressions of CASP3 and MAPK14 were significantly increased, while the expression of STAT3 and MAPK8 was decreased after this compound treatment . These changes indicate that this compound can regulate cellular responses to chemical stress and inflammatory stimuli .
Action Environment
It’s known that this compound exhibits the potential to regulate cellular responses in the context of high glucose peritoneal dialysate treatment .
Biochemical Analysis
Biochemical Properties
Danshenol C plays a crucial role in various biochemical reactions. It interacts with several key enzymes and proteins, including Signal Transducer and Activator of Transcription 3 (STAT3), Mitogen-Activated Protein Kinase 8 (MAPK8), and Caspase 3 (CASP3). These interactions are essential for its anti-inflammatory and anti-fibrotic effects. For instance, this compound inhibits the activity of STAT3 and MAPK8, while enhancing the activity of CASP3, leading to reduced inflammation and fibrosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to downregulate the expression of pro-inflammatory genes and upregulate the expression of genes involved in apoptosis. This dual action helps in reducing inflammation and promoting the removal of damaged cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to STAT3 and MAPK8, inhibiting their activity and thereby reducing the inflammatory response. Additionally, it activates CASP3, which promotes apoptosis of damaged cells. These interactions result in a decrease in pro-inflammatory signaling and an increase in cell death of damaged cells, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory and anti-fibrotic effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and fibrosis without causing significant adverse effects. At higher doses, there may be toxic effects, including liver and kidney damage. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as MAPK8 and CASP3. These interactions influence metabolic flux and metabolite levels, contributing to its overall therapeutic effects. By modulating these pathways, this compound helps in reducing inflammation and promoting apoptosis of damaged cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its therapeutic effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and fibrosis .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. This localization is essential for its activity, as it allows this compound to interact with key signaling molecules and transcription factors. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Danshenol C involves the extraction and isolation from the roots of Salvia miltiorrhiza. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that the primary method of obtaining this compound remains through natural extraction .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic systems to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Danshenol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its behavior and potential modifications for therapeutic applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce dehydrogenated forms of the compound .
Scientific Research Applications
Chemistry: Danshenol C serves as a model compound for studying the chemical properties and reactions of natural products.
Comparison with Similar Compounds
Similar Compounds
Danshenol C is structurally related to other compounds derived from Salvia miltiorrhiza, including tanshinone I, cryptotanshinone, tanshinone II A, and tanshinone II B .
Uniqueness
What sets this compound apart from these similar compounds is its specific ability to reverse peritoneal fibrosis by modulating key molecular pathways. This unique therapeutic potential makes this compound a promising candidate for further research and development in the field of medicine .
Properties
IUPAC Name |
(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-LAJNKCICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which plant sources can Danshenol C be isolated?
A2: this compound has been isolated from two plant species: Salvia yunnanensis [] and Salvia przewalskii. [] This suggests that plants within the Salvia genus could be potential sources for this compound.
Q2: What is the structural characterization of this compound?
A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention that its structure was elucidated using spectroscopic methods and chemical reactions. [, ] For detailed structural information, it would be necessary to refer to the full research articles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)

